PA-Nic (TFA)
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Overview
Description
PA-Nic (TFA) is a photoactivatable form of nicotine, which can be photolyzed with approximately 405 nm laser flashes to efficiently release nicotine . This compound is particularly useful in neuroscience research for studying nicotinic acetylcholine receptors (nAChRs) in various experimental preparations and spatiotemporal scales .
Preparation Methods
PA-Nic (TFA) is synthesized through the alkylation of nicotine with a coumarin derivative to form a photolabile quaternary ammonium salt . The synthetic route involves the following steps:
Alkylation: Nicotine is alkylated with a coumarin derivative to form the quaternary ammonium salt.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
PA-Nic (TFA) undergoes photolysis when exposed to laser flashes of approximately 405 nm, releasing nicotine . The major reactions include:
Scientific Research Applications
PA-Nic (TFA) has several applications in scientific research:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors in brain tissue.
Optopharmacology: The compound is employed in optopharmacological studies to modulate native proteins with high spatiotemporal resolution.
Pharmacological Research: It is used to investigate the effects of nicotine on various biological systems.
Mechanism of Action
PA-Nic (TFA) exerts its effects through the following mechanism:
Photolysis: Upon exposure to approximately 405 nm laser flashes, PA-Nic (TFA) undergoes photolysis, releasing nicotine.
Nicotine Release: The released nicotine then interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, modulating their activity.
Pathways Involved: The interaction with nAChRs affects various signaling pathways in the brain, influencing neurotransmission and other cellular processes.
Comparison with Similar Compounds
PA-Nic (TFA) can be compared with other photoactivatable compounds used in neuroscience research:
Cevimeline: Another photoactivatable compound used to study acetylcholine receptors.
PNU-282,987: A photoactivatable agonist for nicotinic acetylcholine receptors.
Milameline: Used in optopharmacological studies for its effects on acetylcholine receptors.
Oxotremorine: Another compound used to study acetylcholine receptor function.
PA-Nic (TFA) is unique due to its specific application in studying nicotinic acetylcholine receptors and its efficient release of nicotine upon photolysis .
Properties
Molecular Formula |
C28H27F6N3O10 |
---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
2-[carboxymethyl-[4-[[(1S,2S)-1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl]methyl]-2-oxochromen-7-yl]amino]acetic acid;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H25N3O6.2C2HF3O2/c1-27(9-3-5-20(27)16-4-2-8-25-12-16)15-17-10-24(32)33-21-11-18(6-7-19(17)21)26(13-22(28)29)14-23(30)31;2*3-2(4,5)1(6)7/h2,4,6-8,10-12,20H,3,5,9,13-15H2,1H3,(H-,28,29,30,31);2*(H,6,7)/t20-,27-;;/m0../s1 |
InChI Key |
RWKRILUCCICVEF-HDYQNZDSSA-N |
Isomeric SMILES |
C[N@+]1(CCC[C@H]1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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